molecular formula C6H10ClF2N B14044286 (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B14044286
M. Wt: 169.60 g/mol
InChI Key: NTGJGSSRQVJJEJ-UYXJWNHNSA-N
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Description

(1R,4S)-6,6-difluoro-2-azabicyclo[221]heptane hydrochloride is a bicyclic compound that features a unique structure with two fluorine atoms and a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the epimerization–lactamization cascade reaction of functionalized 4-aminoproline methyl esters under basic conditions. This reaction sequence includes the formation of a bridged lactam intermediate, which is then further functionalized to introduce the fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the nitrogen-containing ring.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the bicyclic structure, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand its interactions with biological molecules.

    Industry: The compound’s unique structure makes it useful in developing new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and nitrogen within the bicyclic structure play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride lies in its specific arrangement of fluorine atoms and nitrogen within the bicyclic structure. This configuration imparts unique chemical properties, such as increased stability and specific reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)2-4-1-5(6)9-3-4;/h4-5,9H,1-3H2;1H/t4-,5+;/m0./s1

InChI Key

NTGJGSSRQVJJEJ-UYXJWNHNSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1NC2)(F)F.Cl

Canonical SMILES

C1C2CC(C1NC2)(F)F.Cl

Origin of Product

United States

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